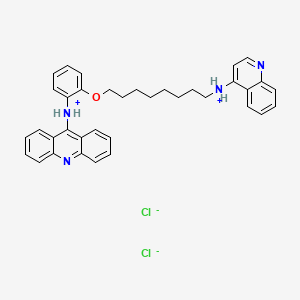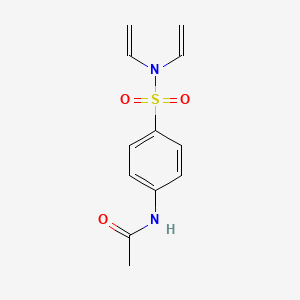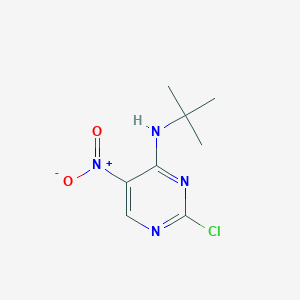
2,3-Dibromopropyl dimethylphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropyl dimethylphosphate is an organophosphorus compound with the molecular formula C5H11Br2O4P. It is known for its use as a flame retardant due to its ability to inhibit the combustion process. The compound is a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol, acetone, and benzene, but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromopropyl dimethylphosphate typically involves the reaction of phosphorus oxychloride with 2,3-dibromopropanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent like benzene or carbon tetrachloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bromination of allyl alcohol to produce 2,3-dibromopropanol, which is then reacted with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride . The reaction mixture is then purified through distillation and other separation techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromopropyl dimethylphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as hydroxide ions for substitution reactions and water for hydrolysis. The reactions are typically carried out under mild to moderate temperature conditions to control the reaction rate and yield .
Major Products Formed
The major products formed from the reactions of this compound include substituted phosphates and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropyl dimethylphosphate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3-dibromopropyl dimethylphosphate as a flame retardant involves the inhibition of the combustion process. The compound decomposes at high temperatures to release bromine radicals, which interfere with the free radical chain reactions that sustain combustion . This results in the suppression of flame propagation and the reduction of heat release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3-dibromopropyl dimethylphosphate include:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar properties and applications.
Bis(2,3-dibromopropyl) phosphate: A related compound with two brominated propyl groups and similar flame-retardant properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between flame retardancy and chemical stability. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
82682-96-0 |
|---|---|
Molekularformel |
C5H11Br2O4P |
Molekulargewicht |
325.92 g/mol |
IUPAC-Name |
2,3-dibromopropyl dimethyl phosphate |
InChI |
InChI=1S/C5H11Br2O4P/c1-9-12(8,10-2)11-4-5(7)3-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
LLXYHTKVLGMPBV-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)






![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)




